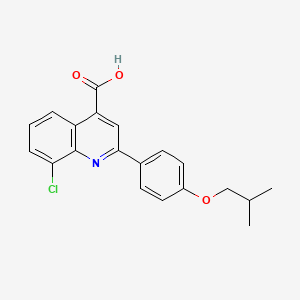

Acide 8-chloro-2-(4-isobutoxyphényl)quinoléine-4-carboxylique

Vue d'ensemble

Description

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C20H18ClNO3 and a molecular weight of 355.82 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry .

Applications De Recherche Scientifique

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mécanisme D'action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, quinolines, in general, have versatile applications in medicinal chemistry and drug discovery . Further research would be needed to identify specific targets for this particular compound.

- Unfortunately, detailed information about the affected pathways is not readily available. However, quinolines can impact various cellular processes, including DNA replication, protein synthesis, and cell signaling .

- Quinolines can influence cell growth, apoptosis, and gene expression. They may also affect specific proteins or receptors .

Target of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain quinoline-binding proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .

Cellular Effects

The effects of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term effects on cellular function have also been observed, indicating sustained activity and influence on cellular processes .

Dosage Effects in Animal Models

The effects of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can influence metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues, enhancing its biochemical activity .

Subcellular Localization

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.

Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

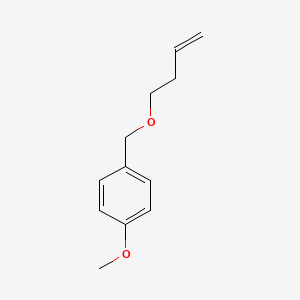

Attachment of the Isobutoxyphenyl Group: The isobutoxyphenyl group can be attached through nucleophilic substitution reactions, where the phenyl ring is substituted with an isobutoxy group using reagents like sodium hydride and isobutyl bromide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving organometallic intermediates or hydrolysis of nitriles.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus pentachloride, sodium hydride, isobutyl bromide

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Various functionalized quinoline derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

- 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives

- Pyrazoloquinolines

Uniqueness

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isobutoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Propriétés

IUPAC Name |

8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWUFAQWILHRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169116 | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863185-05-1 | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

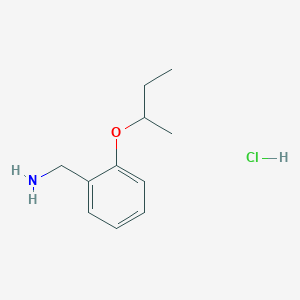

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)